molecular formula C17H12Cl2N2O2 B2836547 1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1226445-67-5

1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2836547
CAS No.: 1226445-67-5
M. Wt: 347.2
InChI Key: WTCWPAAGKCOBIT-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound characterized by the presence of chlorinated benzyl and phenyl groups attached to a pyrazine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione typically involves the following steps:

    Formation of the pyrazine-dione core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of chlorobenzyl and chlorophenyl groups: This step involves the substitution reactions where chlorinated benzyl and phenyl groups are introduced to the pyrazine-dione core.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorinated groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit specific enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione: Similar structure but lacks the chlorinated phenyl group.

    1-benzyl-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione: Similar structure but lacks the chlorinated benzyl group.

Uniqueness

1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione is unique due to the presence of both chlorinated benzyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[(3-chlorophenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c18-13-4-6-15(7-5-13)21-9-8-20(16(22)17(21)23)11-12-2-1-3-14(19)10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCWPAAGKCOBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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